乙酰唑胺己二酸二乙酯

描述

Acetazolamide adipate ethyl ester is a derivative of Acetazolamide . Acetazolamide is used to treat edema (fluid retention) caused by heart failure or other medicines. It is also used to treat seizures (eg, petit mal, unlocalized seizures). It is also used to treat open-angle glaucoma, secondary glaucoma, and acute angle-closure glaucoma before surgery to lower pressure inside the eye .

Synthesis Analysis

The synthesis of esters like Acetazolamide adipate ethyl ester can be achieved through enzymatic esterifications in solvent-free systems . A simplified method to optimize these syntheses has been developed, which involves a correlation between the acid:alcohol molar ratio and biocatalyst (immobilized lipase) loading . This method allows obtaining optimum reaction conditions with a reduced number of experiments .Molecular Structure Analysis

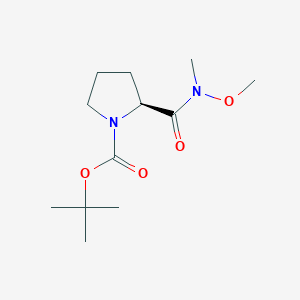

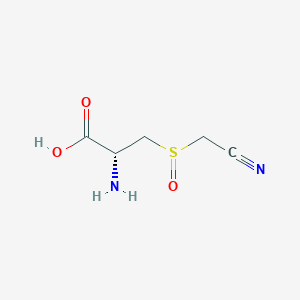

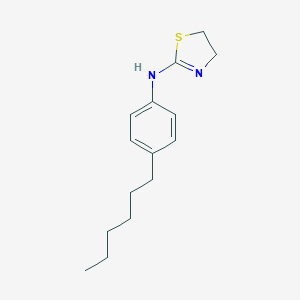

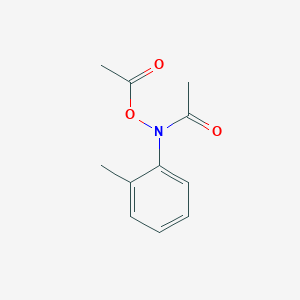

The molecular formula of Acetazolamide adipate ethyl ester is C12H18N4O6S2 . The molecular weight is 378.42 . The structure of Acetazolamide, from which the ester is derived, includes a sulfonamide group (-SO2NH2), which is essential for its carbonic anhydrase inhibitory activity .Chemical Reactions Analysis

Esters, including Acetazolamide adipate ethyl ester, can undergo various chemical reactions. For instance, they can be hydrolyzed using enzymes such as lipase, esterase, and protease . The transesterification of β-keto esters has also been studied recently .科学研究应用

急性高山病的预防和治疗:乙酰唑胺因其在改善急性高山病 (AMS) 方面的功效而广为人知。它主要通过抑制肾脏碳酸酐酶,从而诱导代谢性酸中毒,从而抵消高海拔引起的高通气引起的呼吸性碱中毒。该药对 AMS 的有效性归因于代谢性酸中毒、通气改善、睡眠质量提高和利尿作用的结合 (Leaf & Goldfarb, 2007)。

治疗心力衰竭中的中枢性睡眠呼吸暂停:乙酰唑胺已显示出治疗与心力衰竭相关的中枢性睡眠呼吸暂停的疗效。它显着减少了呼吸暂停发作次数,并改善了氧饱和度、睡眠质量和相关的白天症状 (Javaheri, 2006)。

低钾血症周期性麻痹的治疗作用:该药在低钾血症周期性麻痹 (hypoPP) 中的疗效可能通过激活肌肉 K Ca2+ 通道来介导,正如在大鼠模型中所证明的那样。此作用有助于防止麻痹并维持正常的血清 K+ 水平 (Tricarico, Barbieri, & Conte Camerino, 2000)。

青光眼治疗的眼部药物递送:乙酰唑胺已被配制成原位凝胶中的微海绵,用于眼部递送,旨在增强治疗效果并减少与口服给药相关的全身副作用。这种方法在青光眼治疗中显示出潜力 (Obiedallah, Abdel‐Mageed, & Elfaham, 2018)。

乙酸乙酯生物技术生产的潜力:对毕赤酵母和马克斯克鲁维酵母等酵母的研究表明,它们具有将糖有效转化为乙酸乙酯的潜力。这种微生物合成可以为乙酸乙酯(一种广泛使用的工业溶剂)的石油化工工艺提供一种生态友好的替代方案 (Löser, Urit, & Bley, 2014)。

药代动力学研究和分析方法:已经进行了一些研究来开发高效液相色谱方法,用于测定生物体液中的乙酰唑胺。这些方法对于了解该药的药代动力学和临床应用至关重要 (Chapron & White, 1984), (Narapusetti, Bethanabhatla, Sockalingam, & Pilli, 2015)。

急性高山病的治疗和气体交换:乙酰唑胺有效缓解急性高山病的症状,改善动脉血氧合,防止肺气体交换进一步恶化 (Grissom, Roach, Sarnquist, & Hackett, 1992)。

在癫痫和其他神经肌肉疾病中的应用:该药的抗癫痫作用可能归因于激活 ClC-1,即人骨骼肌中的电压门控氯离子通道。这一作用可能解释了它在阵发性共济失调、无力和肌强直等神经肌肉疾病中的治疗作用 (Eguchi, Tsujino, Kaibara, Hayashi, Shirabe, Taniyama, & Eguchi, 2006)。

未来方向

属性

IUPAC Name |

ethyl 6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfonylamino]-6-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O6S2/c1-3-22-10(19)7-5-4-6-9(18)16-24(20,21)12-15-14-11(23-12)13-8(2)17/h3-7H2,1-2H3,(H,16,18)(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBZFABKYTZBQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)NS(=O)(=O)C1=NN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30149572 | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetazolamide adipate ethyl ester | |

CAS RN |

111261-83-7 | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111261837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetazolamide adipate ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30149572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)

![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)